2-Thiouracil

Description

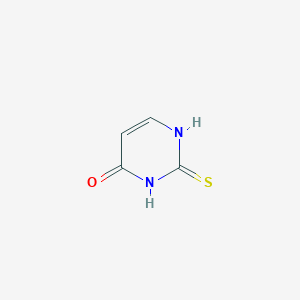

Thiouracil is a nucleobase analogue that is uracil in which the oxo group at C-2 is replaced by a thioxo group. It has a role as an antithyroid drug and a metabolite. It is a thiocarbonyl compound and a nucleobase analogue. It derives from a uracil.

Occurs in seeds of Brassica and Crucifera species. Thiouracil has been used as antithyroid, coronary vasodilator, and in congestive heart failure although its use has been largely supplanted by other drugs. It is known to cause blood dyscrasias and suspected of terato- and carcinogenesis.

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMGGZBWXRYJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021347 | |

| Record name | Thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE | |

| Record name | 2-THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER, PRISMS FROM WATER OR ALC | |

CAS No. |

141-90-2 | |

| Record name | Thiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-thiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-thiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59X161SCYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

NO DEFINITE MP, ABOUT 340 °C WITH DECOMP | |

| Record name | 2-THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Thiouracil chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiouracil (B1096) is a heterocyclic compound and a sulfur-containing derivative of uracil (B121893), one of the four nucleobases in RNA.[1] Its structural similarity to uracil allows it to interfere with nucleic acid metabolism and protein synthesis, leading to its primary application as an antithyroid agent.[2] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological activity of 2-thiouracil, tailored for professionals in research and drug development.

Chemical Structure and Properties

2-Thiouracil, with the IUPAC name 2-Sulfanylidene-2,3-dihydropyrimidin-4(1H)-one, is a planar molecule. It exists in tautomeric forms, with the thione form predominating under normal conditions.[1] This tautomerism is crucial for its biological activity and chemical reactivity.

Table 1: Physicochemical Properties of 2-Thiouracil

| Property | Value | Source(s) |

| IUPAC Name | 2-Sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| CAS Number | 141-90-2 | [3] |

| Chemical Formula | C₄H₄N₂OS | [1][3] |

| Molecular Weight | 128.15 g/mol | [1][3] |

| Appearance | White to pale cream-colored crystalline powder | [4] |

| Melting Point | >300 °C (decomposes) | [4] |

| Boiling Point | Not determined (decomposes) | [1] |

| Solubility in Water | 0.5 g/L, 0.709 g/L (25 °C) | [1] |

| Solubility in DMSO | 50 mg/mL, 55 mg/mL | [2][5] |

| Solubility in Ethanol | < 1 mg/mL | [5] |

| pKa | 7.46 (uncertain) | |

| UV λmax (in H₂O) | 271 nm, 275 nm | [6] |

Spectroscopic Data

The structural features of 2-thiouracil have been extensively characterized using various spectroscopic techniques.

-

¹H NMR (400 MHz, DMSO-d₆): Chemical shifts are observed at approximately δ 12.4 (s, 1H, NH), δ 7.4 (d, 1H, J=7.7 Hz, CH), and δ 5.8 (d, 1H, J=7.7 Hz, CH).

-

IR (KBr): The infrared spectrum shows characteristic absorption bands corresponding to N-H stretching, C=O stretching, C=S stretching, and C=C stretching vibrations.

-

UV-Vis (H₂O): The ultraviolet absorption spectrum in water exhibits a maximum absorption peak around 271-275 nm.[6]

-

Mass Spectrometry (EI): The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z 128, corresponding to the molecular weight of 2-thiouracil.[3][7]

Experimental Protocols

Synthesis of 2-Thiouracil Derivatives

A common method for the synthesis of 2-thiouracil and its derivatives is the condensation of a β-ketoester with thiourea (B124793) in the presence of a base. The following is a representative protocol for a related compound, which can be adapted for 2-thiouracil.

Protocol: Synthesis of 2-Thio-6-methyluracil [8]

-

Reaction Setup: In a 2-liter flask, combine thiourea (76 g, 1 mole), ethyl acetoacetate (B1235776) (130 g, 1 mole), and sodium methoxide (B1231860) (120 g) in 900 mL of methanol.

-

Reaction: Gently heat the mixture on a steam bath and allow the solvent to evaporate over approximately 8 hours in a fume hood.

-

Work-up: Dissolve the resulting residue in 1 liter of hot water. Treat the solution with activated carbon and filter.

-

Precipitation: Carefully add 120 mL of glacial acetic acid to the hot filtrate to precipitate the product.

-

Purification: Collect the precipitate by filtration. Suspend the wet solid in a boiling solution of 1 liter of water and 20 mL of glacial acetic acid, stir well, and then cool.

-

Isolation: Collect the purified product by filtration, wash with cold water, and dry in an oven at 70°C.

Spectroscopic Sample Preparation

IR Spectroscopy (KBr Pellet Method) [9]

-

Grinding: Thoroughly grind 1-2 mg of 2-thiouracil with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

UV-Vis Spectroscopy [6]

-

Solution Preparation: Prepare a stock solution of 2-thiouracil in a suitable solvent (e.g., DMSO).

-

Working Solution: Dilute the stock solution with the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of approximately 1.5 mM.

-

Measurement: Record the UV-Vis absorption spectrum using a spectrophotometer, using the buffer as a blank.

Biological Activity and Mechanism of Action

The primary pharmacological effect of 2-thiouracil is its role as an antithyroid agent.[10] It inhibits the production of thyroid hormones (thyroxine and triiodothyronine) by targeting the enzyme thyroid peroxidase (TPO).[11][12] TPO is a key enzyme in the thyroid gland responsible for the iodination of tyrosine residues on the protein thyroglobulin, a critical step in thyroid hormone synthesis.

The inhibition of TPO by 2-thiouracil can be both reversible and irreversible, depending on the concentration of the drug and iodide.[13][14] 2-Thiouracil acts as a substrate for TPO, leading to its own oxidation and the subsequent inactivation of the enzyme.[12]

Caption: Mechanism of thyroid peroxidase inhibition by 2-thiouracil.

Tautomerism of 2-Thiouracil

2-Thiouracil exhibits keto-enol and thione-thiol tautomerism. The equilibrium between these forms is influenced by the solvent and pH. The thione-keto form is generally the most stable.

References

- 1. carlroth.com [carlroth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Thiouracil [webbook.nist.gov]

- 4. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Thiouracil | Thyroid hormone receptor(THR) | NO Synthase | TargetMol [targetmol.com]

- 6. re.public.polimi.it [re.public.polimi.it]

- 7. 2-Thiouracil [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. 2-Thiouracil - Wikipedia [en.wikipedia.org]

- 11. Mechanism of action of thioureylene antithyroid drugs in the rat: possible inactivation of thyroid peroxidase by propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Antithyroid Therapy: A Technical History of 2-Thiouracil

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal discovery and scientific journey of 2-thiouracil (B1096), a compound that revolutionized the treatment of hyperthyroidism.

Introduction

The 1940s marked a paradigm shift in the management of hyperthyroidism with the discovery of orally active antithyroid agents. Prior to this, treatments were limited to surgery or iodine therapy, both with significant drawbacks. The introduction of thiourea (B124793) and its derivative, 2-thiouracil, offered a non-invasive medical alternative, laying the foundation for modern antithyroid drug development. This technical guide provides a comprehensive overview of the history, discovery, mechanism of action, and early clinical evaluation of 2-thiouracil, tailored for a scientific audience.

The Serendipitous Discovery and Pioneering Work of E.B. Astwood

The journey to the discovery of 2-thiouracil as an antithyroid agent was not a direct one, but rather the result of astute observation and systematic investigation. In the early 1940s, researchers at Johns Hopkins University, including Julia and Cosmo Mackenzie and Curt Richter, observed that certain sulfa drugs induced goiter in rats.[1] This finding caught the attention of Dr. Edwin B. Astwood at Harvard Medical School.[1]

Astwood hypothesized that the goiter was a compensatory enlargement of the thyroid gland resulting from the inhibition of thyroid hormone synthesis. He further reasoned that such a compound could be used therapeutically to treat hyperthyroidism, a condition of excessive thyroid hormone production. In 1942, Astwood began to systematically screen compounds for their antithyroid activity.[1] His research culminated in a landmark 1943 publication in the Journal of the American Medical Association, which detailed the successful treatment of hyperthyroidism with thiourea and, more effectively, 2-thiouracil.[2][3] This marked the first-ever medical therapy for hyperthyroidism.[1] Although its use has since been largely supplanted by safer and more potent drugs like propylthiouracil (B1679721) and methimazole, the discovery of 2-thiouracil's antithyroid properties was a pivotal moment in endocrine medicine.[2][4]

Mechanism of Action: Inhibition of Thyroid Peroxidase

2-Thiouracil exerts its antithyroid effect by inhibiting the enzyme thyroid peroxidase (TPO).[2] TPO is a key enzyme in the biosynthesis of thyroid hormones, catalyzing both the iodination of tyrosine residues on the thyroglobulin protein and the coupling of these iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3).[5] By blocking TPO, 2-thiouracil effectively reduces the production of new thyroid hormones.[5] It is important to note that 2-thiouracil does not affect the release of pre-formed thyroid hormones stored in the thyroid gland.

dot

References

2-Thiouracil's Mechanism of Action in Thyroid Peroxidase Inhibition: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the mechanism by which 2-thiouracil (B1096), a member of the thioureylene class of antithyroid drugs, inhibits thyroid peroxidase (TPO). TPO is the central enzyme in the biosynthesis of thyroid hormones, and its inhibition is a primary strategy for the management of hyperthyroidism. This guide details the molecular interactions, enzyme kinetics, and key inhibitory pathways. It includes quantitative inhibitory data, detailed experimental protocols for assessing TPO inhibition, and visualizations of the critical pathways and workflows to support advanced research and therapeutic development.

Introduction: The Role of Thyroid Peroxidase in Thyroid Hormone Synthesis

Thyroid Peroxidase (TPO) is a large, membrane-bound, heme-containing glycoprotein (B1211001) enzyme located on the apical membrane of thyroid follicular cells. It plays an indispensable role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2][3] The catalytic function of TPO involves three critical, sequential reactions:

-

Iodide Oxidation: TPO utilizes hydrogen peroxide (H₂O₂) to oxidize iodide ions (I⁻) to a more reactive iodine species (I⁰ or I⁺), often referred to as iodinium.[4]

-

Iodination of Thyroglobulin: The activated iodine is then covalently attached to the phenol (B47542) rings of tyrosine residues within the thyroglobulin (Tg) protein scaffold, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).

-

Coupling of Iodotyrosines: TPO catalyzes the intramolecular coupling of two iodotyrosine residues to form T4 (from two DIT molecules) or T3 (from one MIT and one DIT molecule).[5]

Given its central role, TPO is the primary pharmacological target for antithyroid drugs like 2-thiouracil and its derivatives (e.g., 6-propyl-2-thiouracil, PTU) in the treatment of hyperthyroidism.[1][6][7]

Core Mechanism of 2-Thiouracil Action on Thyroid Peroxidase

2-thiouracil and related thioureylene drugs exert their antithyroid effects through potent and complex inhibition of TPO.[8] The mechanism is not singular but rather a multi-faceted process involving both reversible and irreversible actions, the predominance of which depends on the relative concentrations of the drug and the iodide substrate.[9]

2.1. Reversible Inhibition: Competition with Iodide

At lower drug-to-iodide concentration ratios, 2-thiouracil acts primarily as a reversible, competitive inhibitor.[1][8] It competes with iodide ions for the oxidized heme active site of the TPO enzyme.[1] By binding to the enzyme, it physically prevents the oxidation of iodide, which is the necessary first step for hormone synthesis.[1]

Furthermore, thiouracils can act as reducing agents, interacting directly with the oxidized iodide species produced by TPO.[10][11] This effectively diverts the reactive iodine away from the thyroglobulin molecule, further preventing iodination. This phase of inhibition is transient; once the drug is metabolized, enzyme activity can resume.[9][10][11]

2.2. Irreversible Inhibition: Suicide Inactivation

Under conditions of a high drug-to-iodide ratio, 2-thiouracil functions as a suicide substrate, leading to the irreversible inactivation of TPO.[9][12] In this pathway, 2-thiouracil itself is oxidized by the TPO-H₂O₂ system. The resulting oxidized metabolite then forms a covalent bond with the heme prosthetic group or critical amino acid residues at the active site, permanently inactivating the enzyme.[8][9][12] This irreversible inactivation explains the prolonged inhibitory effect observed for drugs like PTU long after plasma levels have declined.[12]

The logical flow of 2-thiouracil's inhibitory action is depicted below.

Caption: Logical flow of 2-Thiouracil's dual mechanism of TPO inhibition.

TPO Catalytic Cycle and Points of Inhibition

The catalytic activity of TPO involves transitions of its heme iron center. TPO is first oxidized by H₂O₂ to an active intermediate known as Compound I. Compound I then oxidizes iodide (I⁻) in a two-step process involving another intermediate, Compound II, ultimately returning the enzyme to its resting state. 2-Thiouracil disrupts this cycle at multiple points.

Caption: The TPO catalytic cycle and the inhibitory actions of 2-thiouracil.

Quantitative Analysis of TPO Inhibition

The inhibitory potency of thiouracil derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀). While data for 2-thiouracil itself is sparse in comparative studies, values for its close and widely studied analog, 6-propyl-2-thiouracil (PTU), and the related drug methimazole (B1676384) (MMI), provide a strong benchmark for the potency of this drug class.

| Compound | IC₅₀ (µM) | Assay Method | Enzyme Source | Reference |

| Propylthiouracil (B1679721) (PTU) | 1.2 | Amplex UltraRed (AUR) | Rat Thyroid Microsomes | [13][14] |

| Propylthiouracil (PTU) | 2.0 | Iodide Peroxidase Assay | Human Thyroid Homogenate | [10][11][14] |

| Propylthiouracil (PTU) | 10 | Iodide Oxidation Assay | Porcine TPO | [3] |

| Methimazole (MMI) | 0.11 | Amplex UltraRed (AUR) | Rat Thyroid Microsomes | [13][14] |

| Methimazole (MMI) | 0.8 | Iodide Peroxidase Assay | Human Thyroid Homogenate | [10][11][14] |

Note: IC₅₀ values are highly dependent on assay conditions, including substrate (iodide) concentration, pH, and enzyme source. The data consistently shows MMI to be a more potent TPO inhibitor in vitro than PTU.

Experimental Protocols for In Vitro TPO Inhibition Assays

Several in vitro assays are employed to determine the inhibitory activity of compounds against TPO. The following are detailed methodologies for two common assays.

5.1. Protocol 1: Guaiacol-Based Spectrophotometric Assay

This classic assay measures the TPO-catalyzed oxidation of guaiacol (B22219) in the presence of H₂O₂, which produces the colored compound tetraguaiacol, detectable by spectrophotometry.

-

Principle: TPO + H₂O₂ + Guaiacol → Tetraguaiacol (Brown Chromophore)

-

Reagents:

-

Assay Buffer: 100 mM Sodium Phosphate (B84403) buffer, pH 7.2.

-

TPO Source: Partially purified porcine or human thyroid microsomes.

-

Guaiacol Stock Solution: 35-40 mM in assay buffer.

-

Hydrogen Peroxide (H₂O₂) Solution: ~300 µM in assay buffer (prepare fresh).

-

Test Compound: 2-Thiouracil or other inhibitors, serially diluted.

-

-

-

Prepare serial dilutions of the test compound in a 96-well plate.

-

Add 50 µL of the TPO source (e.g., 50 µg total protein from thyroid microsomes) to each well.

-

Add the test compound at various concentrations. Include vehicle controls (e.g., DMSO) and a positive control (e.g., PTU or MMI).

-

Add 35 µL of guaiacol solution.

-

Incubate the mixture at 37°C for 30-60 seconds.

-

Initiate the reaction by adding 115 µL of the fresh H₂O₂ solution.

-

Immediately monitor the increase in absorbance at 470 nm for 2-5 minutes in a kinetic plate reader.

-

-

Data Analysis:

-

Determine the rate of reaction (V₀) from the linear portion of the kinetic curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle)).

-

Plot % Inhibition vs. log[Inhibitor] and fit to a dose-response curve to determine the IC₅₀ value.

-

5.2. Protocol 2: Amplex® UltraRed (AUR) Fluorometric Assay

This is a highly sensitive, high-throughput assay that measures the TPO-catalyzed oxidation of the Amplex® UltraRed reagent to the highly fluorescent product, resorufin.[14][16][17][18]

-

Principle: TPO + H₂O₂ + Amplex® UltraRed → Resorufin (Fluorescent Product)

-

Reagents:

-

Assay Buffer: 200 mM Potassium Phosphate buffer, pH 7.4.

-

TPO Source: Human or rat thyroid microsomes.

-

Amplex® UltraRed (AUR) Reagent: Final concentration of 25 µM.

-

Hydrogen Peroxide (H₂O₂) Solution: Final concentration of 300 µM (prepare fresh).

-

Test Compound: 2-Thiouracil or other inhibitors, serially diluted.

-

-

-

In a 96-well black plate, add 10-15 µL of thyroid microsomal protein (e.g., 12.5 µg).

-

Add the test compound at various concentrations.

-

Add 75 µL of AUR reagent.

-

Add 100 µL of potassium phosphate buffer.

-

Initiate the reaction by adding 25 µL of H₂O₂. The final volume should be ~215 µL.

-

Incubate the plate for 30 minutes at 37°C in a plate reader, protected from light.

-

Measure the fluorescence at an excitation/emission of approximately 544/590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without TPO).

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the data and determine the IC₅₀ value as described for the guaiacol assay.

-

Caption: Generalized workflow for an in vitro TPO inhibition assay.

Conclusion

The inhibitory action of 2-thiouracil on thyroid peroxidase is a cornerstone of its therapeutic effect in hyperthyroidism. Its mechanism is multifaceted, characterized by a dual mode of action that includes both reversible competition with the enzyme's natural substrate, iodide, and an irreversible, suicide-like inactivation of the enzyme itself. The balance between these two pathways is critically dependent on the local concentrations of both the drug and iodide within the thyroid gland. A thorough understanding of these mechanisms, supported by robust quantitative in vitro assays, is essential for the continued development of novel and improved antithyroid agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. scholar.ui.ac.id [scholar.ui.ac.id]

- 6. etj.bioscientifica.com [etj.bioscientifica.com]

- 7. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of action of thioureylene antithyroid drugs in the rat: possible inactivation of thyroid peroxidase by propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. ebm-journal.org [ebm-journal.org]

- 16. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Laboratory Synthesis of 2-Thiouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary laboratory-scale synthesis pathways for 2-thiouracil (B1096), a heterocyclic compound of significant interest in medicinal chemistry and drug development. Detailed experimental protocols, comparative quantitative data, and workflow visualizations are presented to facilitate understanding and replication in a laboratory setting.

Introduction

2-Thiouracil, a sulfur-containing analog of the pyrimidine (B1678525) base uracil, serves as a crucial building block in the synthesis of various therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including antithyroid, antiviral, antibacterial, and anticancer properties. The ability to efficiently synthesize 2-thiouracil and its analogs is therefore of paramount importance for the discovery and development of new pharmaceuticals. This guide details two robust and well-established methods for its preparation: the condensation of thiourea (B124793) with ethyl acetoacetate (B1235776) and a modified Biginelli-like condensation.

Synthesis Pathway 1: Condensation of Thiourea with a β-Ketoester

This classic and widely utilized method involves the base-catalyzed condensation of thiourea with a β-ketoester, such as ethyl acetoacetate, to form the pyrimidine ring of 2-thiouracil. The reaction proceeds through a cyclocondensation mechanism.

Caption: Reaction scheme for the synthesis of 2-thiouracil via condensation of thiourea and ethyl acetoacetate.

Experimental Protocol

A detailed protocol for the synthesis of a 2-thiouracil derivative (2-thio-6-methyluracil) is provided in Organic Syntheses, a highly reliable source for organic chemistry procedures. The following is an adaptation for the synthesis of the parent 2-thiouracil.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 mole equivalent) and ethyl acetoacetate (1 mole equivalent) in absolute ethanol.

-

Addition of Base: To this solution, add a solution of sodium ethoxide in ethanol (1.1 mole equivalents) portion-wise while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The sodium salt of 2-thiouracil may precipitate.

-

Acidification: Carefully add glacial acetic acid to the reaction mixture to neutralize the base and precipitate the 2-thiouracil.

-

Isolation and Purification: Filter the precipitate, wash it with cold water and then with a small amount of cold ethanol. The crude product can be recrystallized from hot water or an ethanol/water mixture to yield pure 2-thiouracil.

Synthesis Pathway 2: Three-Component Biginelli-like Condensation

The Biginelli reaction is a one-pot synthesis that typically involves an aldehyde, a β-ketoester, and urea (B33335). A modification of this reaction using thiourea in place of urea provides a direct route to 2-thiouracil derivatives. For the synthesis of the parent 2-thiouracil, a glyoxylate (B1226380) equivalent can be used in place of an aldehyde. A more direct approach involves the condensation of thiourea with ethyl cyanoacetate (B8463686).

Caption: Workflow for the Biginelli-like synthesis of a 2-thiouracil derivative.

Experimental Protocol

This protocol is based on procedures for the synthesis of 2-thiouracil derivatives via a Biginelli-like reaction.

-

Reaction Setup: In a round-bottom flask, suspend thiourea (1 mole equivalent) and ethyl cyanoacetate (1 mole equivalent) in ethanol.

-

Addition of Base: Add potassium carbonate (1.5 mole equivalents) to the suspension.

-

Reflux: Heat the mixture to reflux with vigorous stirring for 8-12 hours.

-

Work-up: After cooling, pour the reaction mixture into ice-cold water.

-

Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the product.

-

Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be recrystallized from a suitable solvent like aqueous ethanol.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 2-thiouracil and its derivatives based on the described pathways.

| Parameter | Pathway 1: Condensation with β-Ketoester | Pathway 2: Biginelli-like Condensation |

| Typical Yield | 70-85% | 60-80% |

| Purity (recrystallized) | >98% | >97% |

| Melting Point | 340 °C (decomposes) | ~340 °C (decomposes) |

| Appearance | White to off-white crystalline solid | Pale yellow to white powder |

Spectroscopic Data for 2-Thiouracil

The following table presents typical spectroscopic data used for the characterization of 2-thiouracil.

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.3 (s, 1H, NH), ~12.1 (s, 1H, NH), ~7.6 (d, 1H, H-6), ~5.8 (d, 1H, H-5) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~175.0 (C=S), ~162.0 (C=O), ~143.0 (C-6), ~105.0 (C-5) |

| IR (KBr, cm⁻¹) | ~3100-3000 (N-H stretching), ~1700 (C=O stretching), ~1570 (C=C stretching), ~1200 (C=S stretching) |

| Mass Spectrometry (m/z) | [M+H]⁺: 129.02 |

Disclaimer: The provided protocols are intended for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols. Appropriate personal protective equipment should be worn at all times.

Tautomeric forms of 2-Thiouracil and their stability

An In-depth Technical Guide on the Tautomeric Forms of 2-Thiouracil (B1096) and Their Stability

Introduction

2-Thiouracil (2-TU) is a sulfur-containing pyrimidine (B1678525) analog that has garnered significant interest in biochemical and pharmacological research due to its various biological activities.[1] It is known to inhibit hyperthyroidism and demonstrates antiviral and antibacterial properties by causing alterations in protein synthesis.[1] The biological function of such molecules is intrinsically linked to their structural properties, particularly the phenomenon of tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert.[2] In the case of 2-thiouracil, two primary types of tautomerism are observed: keto-enol and thione-thiol tautomerism.

This technical guide provides a comprehensive overview of the different tautomeric forms of 2-thiouracil and their relative stabilities in the gas phase and in various solvents. It consolidates data from numerous computational and experimental studies, details the methodologies used for their characterization, and presents logical workflows for understanding these complex equilibria.

Tautomeric Forms of 2-Thiouracil

2-Thiouracil can exist in several tautomeric forms due to the migration of protons between nitrogen, oxygen, and sulfur atoms. The primary equilibrium is between the dioxo-thione form and various enol and thiol isomers. Theoretical and experimental studies have identified six main tautomers.[3] The canonical and most stable form is the oxo-thione tautomer.[4][5]

The principal tautomeric equilibria for 2-thiouracil are depicted in the diagram below, showcasing the interconversion between the most significant forms.

Figure 1: Tautomeric equilibria of 2-thiouracil.

Relative Stability of Tautomers

The relative stability of 2-thiouracil tautomers has been extensively investigated using both computational and experimental methods. The consensus is that the dioxo-thione form is the most stable tautomer in the gas phase, in low-temperature matrices, and in solutions.[1][4][6]

Gas Phase Stability

In the gas phase, the dioxo-thione tautomer is energetically preferred.[3][7] Computational studies, such as ab initio calculations, have been employed to determine the relative free energies of the different tautomers. These studies consistently show that the other tautomeric forms are significantly higher in energy.

Table 1: Calculated Relative Free Energies of 2-Thiouracil Tautomers in the Gas Phase

| Tautomer Name | Common Abbreviation | Relative Free Energy (kcal/mol) at MP2/6-31+G//HF/6-31+G Level[3] |

| Dioxo-thione | 2TU | 0.00 |

| Oxo-thiol (N1-H to S) | 2TU1 | 10.59 |

| Hydroxy-thione (N1-H to O) | 2TU2 | 16.59 |

| Oxo-thiol (N3-H to S) | 2TU3 | 9.07 |

| Hydroxy-thione (N3-H to O) | 2TU4 | 14.50 |

| Hydroxy-thiol | 2TU5 | 11.23 |

Note: The abbreviations 2TU to 2TU5 are as used in the cited literature. The most stable form is set as the reference at 0.00 kcal/mol.

Stability in Solution

The polarity of the solvent can influence the tautomeric equilibrium. However, for 2-thiouracil, the dioxo-thione form remains the most stable even in polar solvents like water and acetonitrile.[3][4] The Self-Consistent Reaction Field (SCRF) theory is a computational method used to model the effects of a solvent.[3]

Table 2: Calculated Relative Free Energies of 2-Thiouracil Tautomers in Different Solvents (SCRF Method)

| Tautomer | Relative Free Energy in 1,4-Dioxane (ε=2.21) (kcal/mol)[3] | Relative Free Energy in Acetonitrile (ε=38) (kcal/mol)[3] | Relative Free Energy in Water (ε=78.54) (kcal/mol)[3] |

| 2TU | 0.00 | 0.00 | 0.00 |

| 2TU1 | 10.05 | 9.80 | 9.75 |

| 2TU2 | 14.12 | 12.98 | 12.78 |

| 2TU3 | 8.82 | 8.70 | 8.68 |

| 2TU4 | 10.96 | 9.24 | 8.97 |

| 2TU5 | 9.68 | 8.92 | 8.82 |

As the data indicates, while the relative energies of the less stable tautomers are slightly reduced in polar solvents, the dioxo-thione form (2TU) remains the energetically preferred species.[3]

Experimental and Computational Protocols

A variety of experimental and computational techniques are employed to study the tautomerism of 2-thiouracil.

Experimental Methodologies

-

Spectrophotometric Techniques (UV and IR): Ultraviolet and infrared spectroscopy are used to identify the predominant tautomeric forms in different environments. For instance, these methods have been used to demonstrate that in aqueous media, the monoanionic form of 2-thiouracil exists as an equilibrium mixture of two tautomers resulting from deprotonation at N1 or N3.[8]

-

Matrix Isolation Spectroscopy: This technique involves isolating molecules in an inert, cryogenic matrix (like argon or neon).[5] This allows for the study of individual tautomers and their interconversion. In the case of 2-thiouracil, UV irradiation of the matrix-isolated thione form can generate higher-energy thiol forms, which then spontaneously convert back to the more stable thione tautomer via hydrogen-atom tunneling.[5]

-

Mass Spectrometry: Mass spectrometry can be used to analyze tautomeric equilibria in the gas phase. By studying fragmentation pathways and comparing them with those of derivative compounds where certain tautomers are forbidden, the relative abundance of different tautomers can be inferred.[7]

-

X-ray Spectroscopy: Near-edge absorption fine structure (NEXAFS) spectra at the sulfur L-edges, along with photoelectron spectroscopy, provide detailed information about the electronic structure of the dominant tautomer in the gas phase.[9]

Computational Methodologies

Computational chemistry provides invaluable insights into the structures and relative stabilities of tautomers.

-

Ab Initio and Density Functional Theory (DFT) Calculations: These are quantum mechanical methods used to predict the geometries and energies of molecules.[3][10]

-

Protocol for Geometry Optimization and Energy Calculation:

-

Initial Structure Generation: Create input structures for all possible tautomers.

-

Geometry Optimization: Perform geometry optimization to find the minimum energy structure for each tautomer. Common levels of theory include Hartree-Fock (HF) and DFT methods (e.g., B3LYP) with basis sets like 6-31G** or 6-31+G**.[3]

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as Møller–Plesset perturbation theory (MP2) or coupled-cluster methods, with a larger basis set (e.g., aug-cc-pVQZ).[3][11]

-

-

-

Solvent Effect Modeling:

-

Polarizable Continuum Models (PCM): Methods like the Tomasi's polarizable continuum model (PCM) or the Self-Consistent Reaction Field (SCRF) are used to simulate the effect of a solvent by representing it as a continuous medium with a specific dielectric constant.[3][4] This allows for the calculation of relative stabilities in different solvents.

-

The general workflow for the computational analysis of 2-thiouracil tautomerism is illustrated below.

Figure 2: Workflow for computational stability analysis.

Conclusion

The tautomerism of 2-thiouracil is a critical aspect of its chemistry, with significant implications for its biological activity. A combination of advanced experimental and computational methods has established that the dioxo-thione tautomer is the most stable form in both the gas phase and in solution. While other tautomers can be generated, for example through photoexcitation, they are energetically less favorable and tend to revert to the canonical form. The quantitative data and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals working with 2-thiouracil and related heterocyclic compounds. A thorough understanding of these tautomeric equilibria is essential for predicting molecular interactions, reaction mechanisms, and ultimately, pharmacological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ab initio study on tautomerism of 2-thiouracil in the gas phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intramolecular hydrogen-atom tunneling in matrix-isolated heterocyclic compounds: 2-thiouracil and its analogues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure and tautomerism of the neutral and monoanionic forms of 2-thiouracil, 2,4-dithiouracil, their nucleosides, and some related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. sciengpub.ir [sciengpub.ir]

- 11. mdpi.com [mdpi.com]

The Biochemical Role of 2-Thiouracil as a Sulfur Donor: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Topic: The integration of a sulfur atom, originating from 2-thiouracil (B1096), into the fabric of biological macromolecules, with a primary focus on the biosynthesis of 2-thiouridine (B16713) in transfer RNA (tRNA).

Executive Summary

2-Thiouracil is a pyrimidine (B1678525) analog that plays a pivotal role in cellular metabolism, not as a direct sulfur donor in the conventional sense, but as a crucial precursor to the modified nucleoside, 2-thiouridine (s²U). This modification, predominantly found at the wobble position (position 34) of the anticodon loop in specific tRNAs, is essential for the fidelity and efficiency of protein synthesis. The sulfur atom, which ultimately becomes the 2-thio group of 2-thiouridine, is derived from L-cysteine and is incorporated into the uridine (B1682114) moiety of tRNA through a sophisticated and highly regulated enzymatic cascade. This technical guide provides a comprehensive overview of the biochemical pathways governing the synthesis of 2-thiouridine, detailing the key enzymes, reaction mechanisms, and experimental protocols used to elucidate this fundamental biological process.

The Significance of 2-Thiouridine in tRNA

The introduction of a sulfur atom at the C2 position of uridine in tRNA has profound effects on its structure and function. The 2-thio modification stabilizes the C3'-endo sugar pucker, which is characteristic of A-form RNA, thereby rigidifying the anticodon loop.[1][2] This conformational rigidity is critical for:

-

Enhanced Codon Recognition: The s²U modification ensures accurate and efficient base pairing with adenosine (B11128) in the corresponding mRNA codon and helps to prevent misreading of near-cognate codons.[3]

-

Improved Ribosomal Binding: The stabilized anticodon structure improves the binding of the aminoacyl-tRNA to the ribosome.[2]

-

Aminoacyl-tRNA Synthetase Recognition: In some cases, the 2-thio group acts as a recognition element for the cognate aminoacyl-tRNA synthetase.[3]

Given its importance, the biosynthesis of 2-thiouridine is a highly conserved process across all domains of life.

The Sulfur Donation Pathway: From L-Cysteine to 2-Thiouridine

The sulfur atom of 2-thiouridine is not directly donated by free 2-thiouracil. Instead, it originates from the amino acid L-cysteine and is transferred to the uridine in tRNA via a multi-step sulfur relay system. The overall process can be divided into three key stages:

-

Sulfur Mobilization: A cysteine desulfurase enzyme activates the sulfur of L-cysteine, forming a persulfide intermediate on a conserved cysteine residue of the enzyme.

-

Sulfur Relay: The persulfide sulfur is then transferred through a cascade of sulfur carrier proteins.

-

Thiolation of tRNA: Finally, a tRNA-specific thiouridylase catalyzes the transfer of the sulfur to the C2 position of a specific uridine residue in the tRNA molecule.

The complexity of the sulfur relay system can vary between organisms.

The Escherichia coli Sulfur Relay Pathway for 2-Thiouridine Synthesis

In E. coli, the biosynthesis of 2-thiouridine is a well-characterized process involving a series of proteins encoded by the isc and tus genes.

-

IscS (Cysteine Desulfurase): This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the removal of sulfur from L-cysteine, forming L-alanine and a persulfide on its own active site cysteine.[2][4]

-

TusA (Sulfur Carrier): TusA interacts directly with IscS to accept the persulfide sulfur.[1][5] TusA plays a central role in directing sulfur towards various biosynthetic pathways.[5][6]

-

TusBCD (Sulfur Relay Complex): TusA transfers the sulfur to the TusD subunit of the heterohexameric TusBCD complex.[1][7]

-

TusE (Sulfur Carrier): TusE then accepts the sulfur from TusD.[1]

-

MnmA (tRNA Thiouridylase): The final step is catalyzed by MnmA, which binds to the tRNA substrate. MnmA utilizes ATP to adenylate the C2 position of the target uridine, making it susceptible to nucleophilic attack by the persulfide sulfur transferred from TusE.[2][4][8]

The Abbreviated Bacillus subtilis Pathway

In contrast to E. coli, Bacillus subtilis employs a more streamlined, two-component system for 2-thiouridine synthesis.[9][10]

-

YrvO (Cysteine Desulfurase): A dedicated cysteine desulfurase that mobilizes sulfur from L-cysteine.[9][10]

-

MnmA (tRNA Thiouridylase): The B. subtilis MnmA ortholog directly accepts the persulfide sulfur from YrvO in an ATP-dependent manner to catalyze the thiolation of tRNA.[9][10]

Quantitative Data

The following tables summarize the available quantitative data for the enzymes and reactions involved in 2-thiouridine biosynthesis and the thermodynamic effects of the modification.

Table 1: Kinetic Parameters of Enzymes in Thiouridine Biosynthesis Pathways

| Enzyme | Organism | Substrate | Km | kcat | Catalytic Efficiency (kcat/Km) | Reference |

| MnmC (step 1) | E. coli | cmnm⁵s²U-tRNA | 600 nM | 0.34 s⁻¹ | 5.7 x 10⁵ M⁻¹s⁻¹ | [11][12] |

| MnmC (step 2) | E. coli | nm⁵s²U-tRNA | 70 nM | 0.31 s⁻¹ | 4.4 x 10⁶ M⁻¹s⁻¹ | [11][12] |

| SaSufS | S. aureus | L-Cysteine | 600 ± 170 µM | 4.1 ± 0.5 min⁻¹ | 6800 ± 2700 M⁻¹min⁻¹ | [13] |

| BsSufS | B. subtilis | L-Cysteine | 440 ± 190 µM | 4.9 ± 0.7 min⁻¹ | 11100 ± 6400 M⁻¹min⁻¹ | [13] |

Table 2: Thermodynamic Parameters of RNA Duplexes Containing 2-Thiouridine

| Duplex | Tm (°C) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | Reference |

| GU UUC:GmAmAmAmCm | 19.0 | -2.8 | - | [2] |

| Gs²U UUC:GmAmAmAmCm | 30.7 | -4.8 | - | [2] |

| Gs⁴U UUC:GmAmAmAmCm | 14.5 | -2.2 | - | [2] |

| U:A duplex | - | -8.18 | -64.3 | [14] |

| s²U:A duplex | - | -9.05 | -55.0 | [14] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the biosynthesis of 2-thiouridine.

In Vitro Reconstitution of 2-Thiouridine Synthesis

This protocol allows for the synthesis of 2-thiouridine in a controlled, cell-free environment.

Objective: To biochemically synthesize 2-thiouridine in tRNA using purified enzymes.

Materials:

-

Purified IscS (or YrvO) and MnmA enzymes.

-

Purified TusA, TusBCD, and TusE (for the E. coli system).

-

Unmodified tRNA substrate (e.g., in vitro transcribed tRNAGlu).

-

L-cysteine (or [³⁵S]L-cysteine for radiolabeling).

-

ATP and MgCl₂.

-

Reaction buffer (e.g., 20 mM HEPES, pH 7.5).

-

Dithiothreitol (DTT) as a reducing agent.

Procedure:

-

tRNA Refolding: Dilute the tRNA substrate in reaction buffer, heat at 80°C for 3 minutes, and then cool slowly to room temperature to ensure proper folding. Add MgCl₂ to a final concentration of 1-5 mM.[10]

-

Reaction Assembly: In a microcentrifuge tube, combine the refolded tRNA, L-cysteine, ATP, MgCl₂, and DTT in the reaction buffer.

-

Enzyme Addition: Add the purified enzymes (IscS/YrvO, MnmA, and Tus proteins if applicable) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[10]

-

RNA Purification: Stop the reaction and purify the tRNA using phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

Analysis: Analyze the purified tRNA for the presence of 2-thiouridine using methods described in section 5.3.

Cysteine Desulfurase Activity Assay

This assay measures the activity of enzymes like IscS and YrvO by quantifying one of the reaction products, L-alanine or sulfide (B99878).

Objective: To determine the kinetic parameters of a cysteine desulfurase.

Method 1: Methylene (B1212753) Blue Assay for Sulfide Detection

-

Reaction Setup: Prepare a reaction mixture containing the cysteine desulfurase, L-cysteine, and a reducing agent like DTT in a suitable buffer.[10]

-

Incubation: Incubate at the desired temperature.

-

Quenching and Color Development: At various time points, take aliquots and add them to a solution containing zinc acetate (B1210297) to trap the sulfide, followed by the addition of N,N-dimethyl-p-phenylenediamine and FeCl₃ to form methylene blue.

-

Quantification: Measure the absorbance of the methylene blue at 670 nm and calculate the sulfide concentration using a standard curve.[15]

Method 2: NDA Assay for Alanine Detection

-

Reaction Setup: Similar to the methylene blue assay.

-

Derivatization: At time points, stop the reaction and derivatize the produced L-alanine with naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of a nucleophile (e.g., cyanide).

-

Quantification: Measure the fluorescence of the resulting cyanobenz[f]isoindole adduct to determine the L-alanine concentration.[13]

Detection and Quantification of 2-Thiouridine in tRNA

Objective: To confirm the presence and quantify the amount of 2-thiouridine in a tRNA sample.

Method 1: APM-PAGE and Northern Blotting

-

Gel Preparation: Prepare a polyacrylamide gel containing [(N-acryloylamino)phenyl]mercuric chloride (APM).[16][17]

-

Electrophoresis: Separate the RNA samples on the APM gel. The mercury in APM specifically interacts with the thio-group of 2-thiouridine, retarding the mobility of the thiolated tRNA.[16]

-

Northern Blotting: Transfer the separated RNA to a membrane and probe with a labeled oligonucleotide specific for the tRNA of interest.

-

Analysis: The presence of a slower-migrating band on the APM gel, which is absent in a control gel without APM or in a sample from a knockout strain, indicates the presence of the 2-thio modification.[18][19]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

tRNA Digestion: Digest the purified tRNA to single nucleosides using enzymes like nuclease P1 and alkaline phosphatase.[9][20]

-

LC Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

MS Detection: Detect and quantify the nucleosides using a mass spectrometer. The presence of a peak with the mass-to-charge ratio corresponding to 2-thiouridine confirms its presence. Quantification can be achieved by comparing the peak area to that of a known standard.[3][9][21]

Conclusion

While 2-thiouracil itself does not act as a direct sulfur donor in metabolic reactions, it is the quintessential product of a complex and elegant sulfur relay pathway that culminates in the formation of 2-thiouridine in tRNA. This modification is a testament to the intricate molecular machinery that has evolved to fine-tune the process of protein synthesis. The study of the enzymes and pathways involved in 2-thiouridine biosynthesis continues to provide valuable insights into the fundamental principles of sulfur metabolism, tRNA function, and the regulation of gene expression. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this vital biochemical process.

References

- 1. Mechanistic characterization of the sulfur-relay system for eukaryotic 2-thiouridine biogenesis at tRNA wobble positions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The functional diversity of the prokaryotic sulfur carrier protein TusA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TusA influences Fe-S cluster assembly and iron homeostasis in E. coli by reducing the translation efficiency of Fur - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of short interfering RNA containing the modified nucleosides 2-thiouridine, pseudouridine, or dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. preprints.org [preprints.org]

- 10. Abbreviated Pathway for Biosynthesis of 2-Thiouridine in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assay of both activities of the bifunctional tRNA-modifying enzyme MnmC reveals a kinetic basis for selective full modification of cmnm5s2U to mnm5s2U - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods to Investigate the Kinetic Profile of Cysteine Desulfurases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiolation Controls Cytoplasmic tRNA Stability and Acts as a Negative Determinant for tRNA Editing in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A simple synthesis of APM ([p-(N-acrylamino)-phenyl]mercuric chloride), a useful tool for the analysis of thiolated biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Modifications in the T arm of tRNA globally determine tRNA maturation, function, and cellular fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Thiouracil Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

The growing challenge of antimicrobial resistance and the demand for more effective anticancer agents have spurred the exploration of novel therapeutic compounds. Among these, metal complexes of 2-thiouracil (B1096) and its derivatives have emerged as a promising class of molecules with diverse and potent biological activities. This technical guide provides an in-depth analysis of the antimicrobial, anticancer, and antioxidant properties of these complexes, offering a valuable resource for researchers and drug development professionals. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the proposed mechanisms of action to facilitate a comprehensive understanding of this important area of medicinal chemistry.

I. Quantitative Analysis of Biological Activities

The biological efficacy of 2-thiouracil metal complexes is demonstrated through various quantitative assays. The following tables summarize the inhibitory activities of a selection of these complexes against microbial strains and cancer cell lines, as well as their antioxidant capacities.

Table 1: Antimicrobial Activity of 2-Thiouracil Metal Complexes

| Complex | Test Organism | Zone of Inhibition (mm) | Minimal Inhibitory Concentration (MIC) (µM) | Reference |

| Cu(II)-6-methyl-2-thiouracil | S. aureus | - | - | [1] |

| Cu(II)-6-methyl-2-thiouracil | E. faecalis | - | - | [1] |

| Cu(II)-6-methyl-2-thiouracil | S. cerevisiae | - | - | [1] |

| Pd(II)-6-propyl-2-thiouracil | Various | - | - | [1] |

| 2TU-Mn-8HQ | Gram-positive & Gram-negative bacteria, diploid fungus | - | 11.07 - 708.64 | [2][3] |

| 2TU-Cu-8HQ | Gram-positive & Gram-negative bacteria, diploid fungus | - | 23.68 - 757.70 | [2][3] |

| 2TU-Ni-8HQ | Gram-positive & Gram-negative bacteria, diploid fungus | - | 350.67 - 701.35 | [2][3] |

Note: '-' indicates data not specified in the provided search results. 2TU = 2-thiouracil; 8HQ = 8-hydroxyquinoline.

Table 2: Anticancer Activity of 2-Thiouracil Metal Complexes

| Complex | Cancer Cell Line | IC50 / CD50 (µM) | Reference |

| Pd(II)-6-propyl-2-thiouracil | HeLa (Human cervical carcinoma) | 0.64 | [4][5][6] |

| Ligand (6-propyl-2-thiouracil) | HeLa (Human cervical carcinoma) | 95.5 | [4][6] |

| Cu(II)-2,4-dithiouracil | HeLa (Human cervical carcinoma) | - | [4] |

| Au(III)-2,4-dithiouracil | HeLa (Human cervical carcinoma) | - | [4] |

| Cu(II)-6-propyl-2-thiouracil | HeLa (Human cervical carcinoma) | - | [4] |

| 2-TU-AuNPs | MDA-MB-231 (Breast cancer) | 4.4 (nM) | [7] |

| AuNPs | MDA-MB-231 (Breast cancer) | 10.4 (nM) | [7] |

Note: '-' indicates data not specified in the provided search results. IC50 (half-maximal inhibitory concentration) and CD50 (median cytotoxic dose) are measures of potency. The cytotoxic effect of the Cu(II) complex with 2,4-dithiouracil was 41 times stronger than the ligand, and the Au(III) complex showed a 162 times higher effect.[4] The Cu(II) complex with 6-propyl-2-thiouracil exhibited a 9-fold higher cytotoxic activity, while the Pd(II) complex was over 149-fold more active than the ligand.[4][8]

Table 3: Antioxidant Activity of 2-Thiouracil Metal Complexes

| Complex | Assay | IC50 (µM) | Reference |

| 2TU-Cu-2HQ (Complex 5) | Superoxide Dismutase (SOD) Activity | 1.20 | [2][3] |

| 2TU-Mn-8HQ (Complex 3) | Superoxide Dismutase (SOD) Activity | 3.50 | [2][3] |

| 2TU-Ni-8HQ (Complex 1) | Radical Scavenging Activity (RSA) | 174.86 | [2][3] |

| Complex 5 | Radical Scavenging Activity (RSA) | 196.54 | [2][3] |

| 2TU-Cu-8HQ (Complex 2) | Radical Scavenging Activity (RSA) | 431.65 | [2][3] |

Note: 2TU = 2-thiouracil; 8HQ = 8-hydroxyquinoline; 2HQ = 2-hydroxyquinoline.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the standard protocols for key experiments used to evaluate the biological activities of 2-thiouracil metal complexes.

A. Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[9][10][11][12][13]

Materials:

-

Mueller-Hinton agar (B569324) (MHA) plates

-

Sterile cotton swabs

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Filter paper disks

-

Test compound solution (at a known concentration)

-

Positive control antibiotic disks

-

Negative control (solvent) disks

-

Forceps

-

Incubator (37°C)

-

Metric ruler

Procedure:

-

Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension.[9] Excess liquid is removed by pressing the swab against the inside of the tube.[12] The entire surface of the MHA plate is then evenly swabbed to create a bacterial lawn.[11] The plate is rotated approximately 60 degrees twice during the process to ensure uniform coverage.[12]

-

Drying: The inoculated plate is allowed to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[10]

-

Disk Placement: Using sterile forceps, the antibiotic disks (test compound, positive control, and negative control) are placed on the agar surface.[9] The disks should be gently pressed to ensure complete contact with the agar.[12] Disks should be spaced sufficiently far apart (e.g., 24 mm) to prevent overlapping of inhibition zones.[9]

-

Incubation: The plates are inverted and incubated at 37°C for 16-24 hours.[9][12]

-

Measurement and Interpretation: After incubation, the diameter of the zone of inhibition around each disk is measured in millimeters using a metric ruler.[13] The results are interpreted by comparing the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.[9]

B. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[14][15][16][17]

Materials:

-

96-well microplates

-

Cultured cells

-

Culture medium (serum-free for incubation step)

-

Test compound solutions at various concentrations

-

MTT solution (typically 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with the solvent used to dissolve the compound.

-

Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, MTT solution is added to each well to a final concentration of 0.5 mg/mL.[14] The plate is then incubated for an additional 1-4 hours at 37°C.[15]

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilization solution is added to each well to dissolve the purple formazan crystals formed by viable cells. The plate is often shaken on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength between 550 and 600 nm.[14] A reference wavelength of >650 nm is often used for background correction.[14]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

C. Antioxidant Capacity Determination: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[18][19][20][21][22]

Materials:

-

DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

-

Test compound solutions at various concentrations

-

Positive control (e.g., ascorbic acid, gallic acid)

-

Methanol or ethanol (B145695) (as blank and solvent)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Setup: A specific volume of the test compound solution at different concentrations is mixed with a DPPH solution.[19] A control is prepared with the solvent and DPPH solution, and a blank contains only the solvent.[19]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a set time, typically 30 minutes.[20]

-

Absorbance Measurement: The absorbance of each solution is measured at approximately 517 nm.[18]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[18]

-

IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals, is determined from a plot of scavenging activity against the concentration of the test compound.

III. Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 2-thiouracil metal complexes exert their biological effects is crucial for their development as therapeutic agents. Research suggests that their anticancer activity, in particular, involves the induction of apoptosis and interference with the cell cycle.

Proposed Anticancer Mechanism of Action

Studies on ruthenium(II) complexes with 6-methyl-2-thiouracil have indicated that these compounds can induce DNA double-strand breaks.[23][24] This DNA damage can trigger a cellular stress response, leading to the activation of the JNK/p38 MAPK signaling pathways.[23][24] These pathways, in turn, can initiate caspase-mediated apoptosis, a form of programmed cell death.[23][24] The activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3) ultimately leads to the cleavage of cellular proteins and cell death.[23] Additionally, some complexes have been shown to disrupt the cell cycle, leading to an accumulation of cells in specific phases and preventing their proliferation.[6] The proposed mechanism for palladium(II) complexes may also involve distinct cytotoxic actions.[4][8]

References

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. Experimental and Theoretical Screening of Core Gold Nanoparticles and Their Binding Mechanism to an Anticancer Drug, 2-Thiouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. asm.org [asm.org]

- 11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

- 19. Determination of antioxidant activity by DPPH assay [bio-protocol.org]

- 20. acmeresearchlabs.in [acmeresearchlabs.in]

- 21. researchgate.net [researchgate.net]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 23. Ruthenium(II) complexes with 6-methyl-2-thiouracil selectively reduce cell proliferation, cause DNA double-strand break and trigger caspase-mediated apoptosis through JNK/p38 pathways in human acute promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Thiouracil Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiouracil (B1096), a sulfur-containing analog of the pyrimidine (B1678525) base uracil (B121893), and its derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential.[1] The substitution of the oxygen atom at the C2 position with sulfur profoundly influences the molecule's electronic properties, molecular geometry, and, consequently, its biological activity.[2] These derivatives have garnered considerable interest in medicinal chemistry due to their broad spectrum of pharmacological effects, including anticancer, antimicrobial, and antithyroid activities.[3][4][5]

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and biological activities of 2-thiouracil derivatives. It aims to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Molecular Structure and Bonding

The introduction of a sulfur atom at the C2 position of the uracil ring induces significant changes in bond lengths and angles, affecting the overall planarity and electronic distribution of the molecule. X-ray crystallography and computational studies have been instrumental in elucidating these structural features.

The 2-thiouracil molecule exists predominantly in the lactam-thione tautomeric form.[3] The C=S double bond is significantly longer than the C=O bond in uracil, leading to a slight reduction in the adjacent N1-C2 and N3-C2 bond lengths.[6]

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for 2-Thiouracil

| Parameter | Bond Length (Å)[3] | Parameter | Bond Angle (°)[3] |

| C(2)-S(2) | 1.683 | N(1)-C(2)-N(3) | 115.3 |

| C(2)-N(1) | 1.365 | C(2)-N(3)-C(4) | 125.7 |

| C(2)-N(3) | 1.357 | N(3)-C(4)-C(5) | 115.1 |

| C(4)-O(4) | 1.227 | C(4)-C(5)-C(6) | 119.2 |

| N(1)-C(6) | 1.373 | C(5)-C(6)-N(1) | 122.5 |

| C(5)-C(6) | 1.341 | C(6)-N(1)-C(2) | 122.1 |

| N(3)-C(4) | 1.385 | ||

| C(4)-C(5) | 1.442 |

Data obtained from X-ray diffraction studies.

Biological Activities of 2-Thiouracil Derivatives

The structural modifications of the 2-thiouracil scaffold have led to the development of derivatives with a wide array of biological activities. Of particular significance is their potential as anticancer agents.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 2-thiouracil derivatives against various human cancer cell lines. The mechanism of action often involves the induction of cell cycle arrest and apoptosis.[7][8]

| Compound | A-2780 (ovarian) IC₅₀ (µM)[7] | HT-29 (colon) IC₅₀ (µM)[7] | MCF-7 (breast) IC₅₀ (µM)[7] | HepG2 (liver) IC₅₀ (µM)[7] |

| 6b | 12.3 ± 1.1 | 8.7 ± 0.7 | 6.5 ± 0.5 | 15.1 ± 1.3 |

| 6d | 10.1 ± 0.9 | 7.2 ± 0.6 | 5.1 ± 0.4 | 12.8 ± 1.1 |

| 6e | 8.5 ± 0.7 | 5.9 ± 0.5 | 4.2 ± 0.3 | 10.4 ± 0.9 |

| 6f | 11.2 ± 1.0 | 7.9 ± 0.7 | 5.8 ± 0.5 | 14.2 ± 1.2 |

| 6g | 9.8 ± 0.8 | 6.8 ± 0.6 | 4.9 ± 0.4 | 11.9 ± 1.0 |

| 7b | 15.6 ± 1.4 | 11.3 ± 1.0 | 8.9 ± 0.8 | 18.2 ± 1.6 |

| 5-FU (control) | 7.8 ± 0.6 | 6.1 ± 0.5 | 4.9 ± 0.4 | 13.5 ± 1.2 |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Signaling Pathways and Mechanisms of Action

A key mechanism underlying the anticancer activity of certain 2-thiouracil derivatives is the induction of cell cycle arrest, often through the inhibition of cyclin-dependent kinases (CDKs).[7] For instance, compound 6e has been shown to cause cell cycle arrest at the G1/S phase in ovarian cancer cells (A-2780), the S phase in colon (HT-29) and breast (MCF-7) cancer cells, and the G2/M phase in liver cancer cells (HepG2).[8] This cell cycle disruption is mediated by the enhanced expression of the cell cycle inhibitors p21 and p27.[8]

Caption: Mechanism of cell cycle arrest induced by 2-thiouracil derivatives.

Experimental Protocols

Synthesis of 6-Methyl-4-Oxo-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Sulfonyl Chloride (2)[7]

A mixture of 6-methyl-2-thiouracil (12.5 g, 0.088 mol) and chlorosulfonic acid (51 mL, 0.77 mol) is refluxed at 120 °C for 8 hours. The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum. The crude product is recrystallized from a mixture of dimethylformamide (DMF) and water to yield the title compound.

Caption: General workflow for the synthesis of a 2-thiouracil intermediate.

Cytotoxicity Assay (SRB Assay)[4]

-

Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the 2-thiouracil derivatives and incubated for a further 48-72 hours.

-

Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4 °C.

-

Staining: The plates are washed with water, and the cells are stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The bound stain is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry[8]

-